

An In-depth Technical Guide to Bromine Azide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromine azide*

Cat. No.: *B087527*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of **bromine azide** (BrN_3), a highly reactive and explosive inorganic compound. It details its chemical and physical properties, synthesis protocols, key reactions, and critical safety information. The content is structured to serve as a technical resource for professionals in chemistry and drug development who may encounter or consider using this energetic material in their research.

Chemical and Physical Properties

Bromine azide is a red liquid or crystalline solid at room temperature.^{[1][2]} It is a highly sensitive and powerful explosive.^{[1][2]} The CAS number for **bromine azide** is 13973-87-0.^{[1][3]} ^[4]

Table 1: Quantitative Data for **Bromine Azide**

Property	Value	Source
CAS Number	13973-87-0	[1] [3] [4]
Molecular Formula	BrN ₃	[1] [2] [3] [4]
Molar Mass	121.924 g/mol	[1] [3]
Appearance	Red liquid or crystals	[1] [2]
Melting Point	-45 °C	[1] [2]
Detonation Energy	$\Delta H_{\text{explosion}} = -507 \text{ kcal kg}^{-1}$	[5]
Detonation Temperature	T _{ex} = 6000 K	[5]
Hazard Class	1.1A	[1] [2]

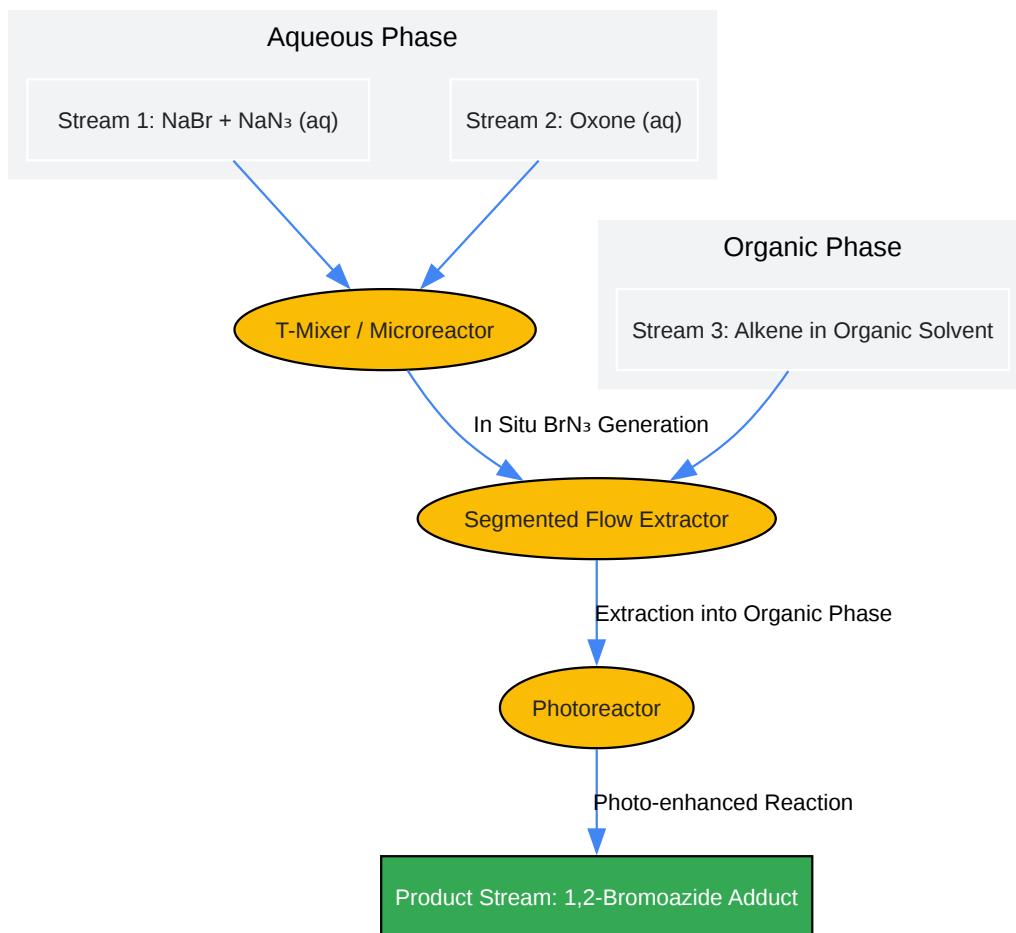
Synthesis Protocols

Due to its extreme instability, **bromine azide** is typically generated *in situ* for immediate use. Several experimental protocols have been developed to handle this hazardous compound safely.

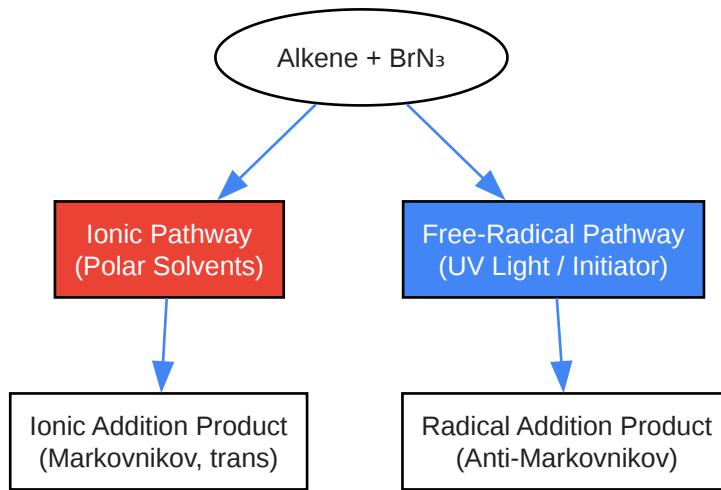
The traditional method involves the reaction of sodium azide with elemental bromine.[\[1\]](#) This reaction produces **bromine azide** and sodium bromide.

- Reaction: $\text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr}$
- Methodology: This reaction is often performed in a biphasic solvent system, such as dichloromethane/water.[\[5\]](#) The **bromine azide** formed is extracted into the organic layer for subsequent reaction.[\[6\]](#) Extreme caution is necessary as concentrated solutions of **bromine azide** in organic solvents can explode.[\[2\]](#)

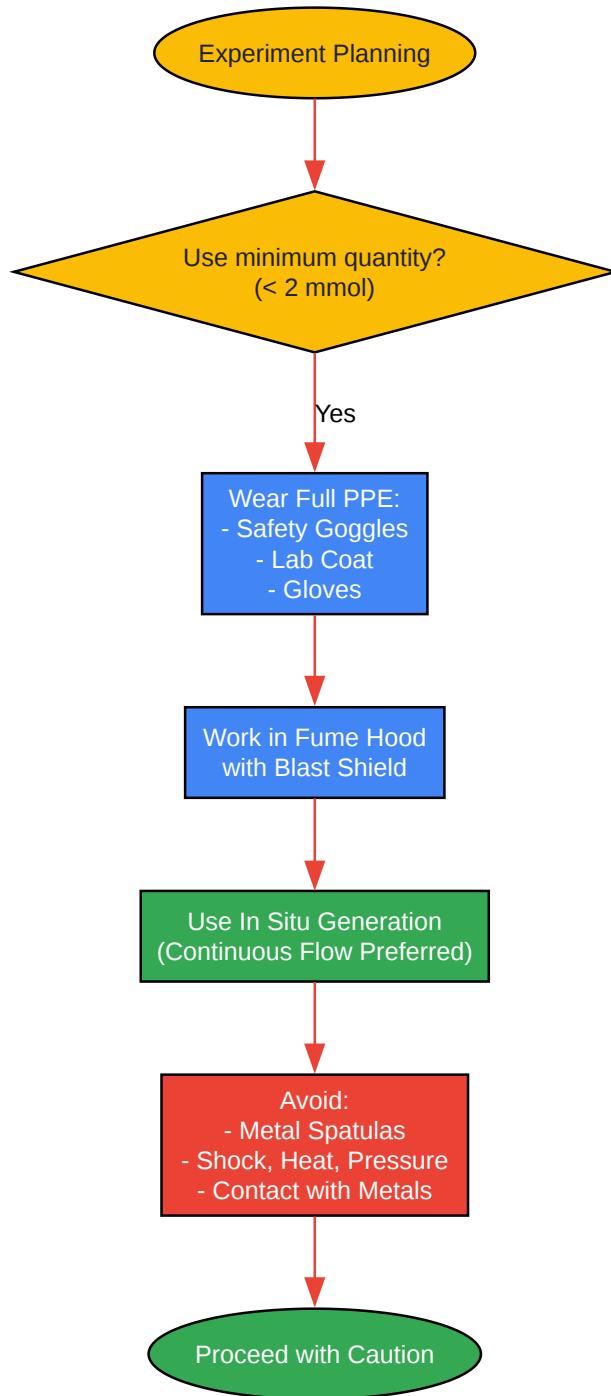
A common and often preferred method for laboratory-scale synthesis involves the use of N-bromosuccinimide (NBS) as a bromine source with an azide salt.


- Reagents: N-bromosuccinimide (NBS) and sodium azide (NaN₃).[\[6\]](#)[\[7\]](#)

- Methodology: A one-pot synthesis can be achieved by reacting NaN_3 and NBS in a suitable solvent like acetonitrile at ambient temperature.[7] Tetrachlorosilane can be used to mediate this transformation.[7] The reaction should be conducted in a flask protected from light, as **bromine azide** is light-sensitive.[7]


To mitigate the significant safety hazards associated with batch production, continuous flow methods have been developed for the safe generation and immediate use of **bromine azide**. [5][6]

- Experimental Protocol:
 - Two separate aqueous streams, one containing sodium bromide (NaBr) and sodium azide (NaN_3), and the other containing an oxidizing agent like Oxone, are prepared.[6]
 - These streams are pumped and mixed in a microreactor or a T-mixer.[6]
 - The freshly generated **bromine azide** is immediately extracted into a continuous flow of an organic solvent containing the substrate (e.g., an alkene).[6]
 - The reaction mixture then passes through a photoreactor, as irradiation can enhance the subsequent 1,2-bromoazidation reaction.[6]
 - This method avoids the accumulation of dangerous quantities of **bromine azide**.[6]


Workflow for Continuous Flow Synthesis of Bromine Azide

Reaction Pathways of Bromine Azide with Alkenes

Safety Protocol for Handling Bromine Azide

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromine azide - Wikipedia [en.wikipedia.org]
- 2. Cas 13973-87-0, BROMINE AZIDE | lookchem [lookchem.com]
- 3. Bromine azide [webbook.nist.gov]
- 4. Bromine azide | BrN3 | CID 26364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing)
DOI:10.1039/C5OB02425K [pubs.rsc.org]
- 7. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bromine Azide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087527#cas-number-for-bromine-azide\]](https://www.benchchem.com/product/b087527#cas-number-for-bromine-azide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com